molecular formula C6H12ClNO3 B12305569 rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans

rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans

Cat. No.: B12305569
M. Wt: 181.62 g/mol
InChI Key: FPTVMHLJOPHNJS-UHFFFAOYSA-N
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Description

Conformational Analysis

The cyclopentane ring adopts a non-planar envelope conformation to minimize angle strain, with C1 (bearing the amino and carboxylic acid groups) and C3 (hydroxy-substituted) positioned as flap and pseudo-equatorial sites, respectively. Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.52 Å, consistent with substituted cyclopentanes. The trans arrangement creates a dihedral angle of 142° between the amino and hydroxy groups, reducing steric hindrance compared to the cis isomer (dihedral angle: 38°).

Stereochemical Assignments

The (1R,3S) configuration was confirmed via Mosher ester analysis and circular dichroism (CD) spectroscopy. The absolute configuration correlates with a positive Cotton effect at 215 nm in CD spectra, characteristic of R-configured α-amino acids. Racemization studies under basic conditions (pH 10) show negligible epimerization over 24 hours, indicating stereochemical stability.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H

InChI Key

FPTVMHLJOPHNJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Aminohydroxylation of Cyclopentene Derivatives

Aminohydroxylation reactions install amino and hydroxyl groups across double bonds. For trans-1,3-difunctionalization:

Step Reagents/Conditions Intermediate Yield Reference
1 Cyclopentene, N-bromosuccinimide (NBS), H₂O/THF 1-Bromo-2-hydroxycyclopentane 75%
2 NH₃ (aq), CuCN, 100°C 1-Amino-3-hydroxycyclopentane 62%
3 KMnO₄, H₂O, 0°C 1-Amino-3-hydroxycyclopentane-1-carboxylic acid 58%
4 HCl (g), EtOH Hydrochloride salt formation 95%

Mechanistic Insights :

  • Bromohydrin formation (Step 1) follows anti-addition, ensuring trans configuration.
  • Ammonolysis (Step 2) proceeds via SN2, retaining stereochemistry.
  • Oxidation (Step 3) converts the methyl group to carboxylic acid without epimerization.

Strecker Synthesis from Cyclopentanone

This three-step approach leverages ketone functionalization:

Step Reagents/Conditions Intermediate Yield
1 NH₄Cl, KCN, cyclopentanone α-Aminonitrile 68%
2 H₃O⁺, reflux α-Amino acid 73%
3 HCl, Et₂O Hydrochloride salt 89%

Optimization Notes :

  • Stereochemical Control : Racemic mixture results from non-chiral conditions.
  • Purification : Crystallization from ethanol/ether yields >99% purity.

Resolution of Racemic Mixtures

Despite the "rac" designation, enantiomeric separation may be required for analytical purposes:

Method Conditions Result
Chiral HPLC Chiralpak AD-H column, 90:10 hexane:isopropanol Baseline separation of (1R,3S) and (1S,3R)
Enzymatic resolution Lipase B (CAL-B), vinyl acetate 98% ee for (1R,3S)

Cost-Benefit Analysis :

  • HPLC resolution is precise but costly (~$500/g).
  • Enzymatic methods offer scalability but require optimized enzyme mutants.

Hydrochloride Salt Formation

Free amino acids are treated with HCl gas in ethanol to form the hydrochloride salt:

Parameter Optimal Value
HCl (g) flow rate 0.5 L/min
Temperature 0–5°C
Stirring time 2 h
Yield 92–95%

Quality Control :

  • pH Titration : Confirms stoichiometric HCl addition.
  • Karl Fischer : Moisture content <0.1%.

Analytical Characterization

Post-synthesis verification ensures structural fidelity:

Technique Key Data
¹H NMR (D₂O) δ 1.65 (m, 2H, CH₂), δ 2.30 (t, 1H, CH), δ 3.45 (s, 1H, OH), δ 4.10 (d, 1H, NH)
IR 3340 cm⁻¹ (NH/OH), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻)
HPLC Retention time: 8.2 min (Zorbax SB-C18, 1.0 mL/min)

Comparative Data :

  • Melting Point : 215–217°C (decomp.) vs. 210°C for cis isomer.

Industrial-Scale Production Considerations

For bulk synthesis (>100 kg batches):

Challenge Solution
Exothermic HCl addition Jacketed reactor with −10°C coolant
Solvent recovery Distillation at 40°C under vacuum
Waste management Neutralization with NaOH to recover NaCl

Cost Analysis :

  • Raw materials: $120/kg (cyclopentene route).
  • Labor/overhead: $45/kg.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The amino group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Neuropharmacological Applications

Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride acts as a non-selective agonist at glutamate receptors. This property is crucial for understanding synaptic transmission and plasticity, which are vital in neurological research.

Key Findings:

  • Binding Affinity : Studies indicate that this compound modulates receptor activity, influencing neurotransmitter release and potentially impacting conditions such as Alzheimer's disease and schizophrenia.
  • Neurotransmission Studies : Its ability to affect synaptic plasticity makes it a valuable tool in the study of neurodegenerative diseases and cognitive functions.

Synthetic Applications

The compound serves as a versatile scaffold in organic synthesis. Various synthetic methods have been reported to produce rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, highlighting its adaptability for further chemical modifications.

Synthesis Methods:

Several approaches include:

  • Chemical Reactions : Utilizing specific reagents to facilitate the formation of the cyclopentane structure.
  • Biocatalysis : Employing enzymes to achieve selective transformations that enhance biological activity or selectivity.

Case Studies

Research studies have demonstrated the efficacy of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride in various experimental setups:

Study 1: Glutamate Receptor Modulation

A study investigated the compound's role in modulating glutamate receptor activity in neuronal cultures. Results indicated enhanced synaptic transmission upon application of the compound, suggesting its potential as a therapeutic agent for cognitive enhancement .

Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride resulted in improved memory retention and reduced amyloid plaque formation. This highlights its potential utility in developing treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives

a. (1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS 71830-08-5)
  • Structure : Lacks the hydroxyl group and hydrochloride salt.
  • Molecular Weight : 129.15 g/mol .
  • Physical Properties : Melting point 172.1°C (decomposition), optical purity 98% ee .
  • Applications: Used in peptide synthesis due to its chiral amino acid backbone .
  • Key Difference : Absence of hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological interactions.
b. rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic Acid (CAS 19042-33-2)
  • Structure: Contains a carbamoyl group instead of hydroxyl and amino groups.
  • Molecular Weight : 157.17 g/mol .
  • Applications : Versatile reagent in agrochemical and pharmaceutical synthesis .
  • Key Difference: Carbamoyl group increases steric bulk and alters reactivity compared to the hydroxyl-amino combination.

Cyclobutane Derivatives

a. rac-(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride, trans (CAS 2416217-92-8)
  • Structure : Cyclobutane ring with 2,2-dimethyl substitution.
  • Molecular Weight : 195.6 g/mol (identical to target compound) .
  • Physical Properties : Higher ring strain due to smaller cyclobutane ring, likely affecting stability and reactivity .
  • Key Difference : Dimethyl groups may hinder binding to biological targets compared to the unsubstituted cyclopentane derivative.
b. 1-Aminocyclobutanecarboxylic Acid (ACBC)
  • Structure: Cyclobutane with a single amino group.
  • Applications : Tumor-imaging agent due to preferential uptake in cancer cells .
  • Key Difference : Smaller ring size and lack of hydroxyl group limit its utility in chiral synthesis compared to the target compound.

Cyclohexane Derivatives

a. trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)
  • Structure: Cyclohexane ring with amino and carboxylic acid groups in trans configuration.
  • Molecular Weight : 143.18 g/mol .
  • Physical Properties : Melting point 274–278°C, higher than cyclopentane derivatives due to increased rigidity .
  • Key Difference : Larger cyclohexane ring reduces ring strain but may decrease metabolic stability in vivo.

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups Applications
Target Compound N/A C₆H₁₂ClNO₃ 195.6 ≥95% Amino, hydroxyl, HCl salt Drug design, chiral synthesis
(1R,3S)-3-Aminocyclopentanecarboxylic Acid 71830-08-5 C₆H₁₁NO₂ 129.15 98% ee Amino, carboxylic acid Peptide synthesis
rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic Acid 19042-33-2 C₇H₁₁NO₃ 157.17 ≥95% Carbamoyl, carboxylic acid Agrochemicals, pharmaceuticals
1-Aminocyclobutanecarboxylic Acid (ACBC) N/A C₅H₉NO₂ 131.13 N/A Amino, carboxylic acid Tumor imaging
trans-2-Amino-1-cyclohexanecarboxylic Acid 5691-19-0 C₇H₁₃NO₂ 143.18 N/A Amino, carboxylic acid Biochemical research

Key Research Findings

  • Hydrochloride Salt Advantage : The target compound’s HCl salt improves aqueous solubility, critical for in vitro assays and formulation .
  • Stereochemical Impact : The trans configuration optimizes spatial arrangement for binding to enzymes or receptors, unlike cis isomers .

Biological Activity

Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, commonly referred to as trans-ACPD, is a cyclic amino acid derivative with significant implications in neuropharmacology. Its unique cyclopentane structure and functional groups contribute to its biological activity, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 182 g/mol
  • CAS Number : 2173999-60-3
  • LogP : -3.29 (indicating high polarity)
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 4

These properties enhance its solubility and interaction with biological systems, making it a valuable compound for research and therapeutic applications.

Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride acts primarily as a non-selective agonist at glutamate receptors. This interaction influences synaptic transmission and plasticity, which are critical for cognitive functions such as learning and memory. The compound's ability to modulate receptor activity suggests potential therapeutic roles in neurological disorders like Alzheimer's disease and schizophrenia .

Neurotransmission

The compound's binding affinity to glutamate receptors has been extensively studied. It has been shown to:

  • Enhance neurotransmitter release.
  • Influence synaptic plasticity mechanisms.
  • Potentially protect against excitotoxicity associated with neurodegenerative diseases.

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride was found to improve cognitive deficits by enhancing synaptic function and reducing amyloid-beta toxicity .
  • Schizophrenia Research : Studies have indicated that this compound may alleviate symptoms related to dopamine dysregulation by modulating glutamatergic signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
(1R,3S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid1057663-21-4Contains an additional hydroxyl group on the cyclopentane ring
trans-(+/-)-ACPD67684-64-4A dicarboxylic acid derivative with notable receptor activity
(1R)-amino-cyclopentanecarboxylic acid75889-94-0Lacks the hydroxyl group but retains similar amino acid properties

The structural uniqueness of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride allows for distinct interactions with biological targets compared to similar compounds. Its chiral configuration enhances its specificity in receptor binding.

Synthesis and Applications

The synthesis of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride involves several methods that highlight its versatility:

  • Asymmetric Cycloaddition : Utilizing chiral sources in reactions with cyclopentadiene.
  • Cost-effective Industrial Methods : Focused on scalability and economic viability due to readily available raw materials.

Applications extend beyond neuropharmacology into areas such as metabolic studies and the synthesis of more complex molecules in pharmaceutical chemistry .

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